4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide
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Overview
Description
4-(1,3-Benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Preparation Methods
The synthesis of 4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The resulting benzothiazole derivative can then be reacted with N-ethylpiperidine-1-carboxamide under suitable conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
4-(1,3-Benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, in its anti-tubercular activity, the compound may inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . In cancer research, it may act by inhibiting certain kinases or signaling pathways involved in cell proliferation and survival . The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
4-(1,3-Benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide can be compared with other benzothiazole derivatives, such as:
N-(1,3-Benzothiazol-2-yl)-4-aminobenzamide: Known for its corrosion inhibition properties.
2-Arylbenzothiazoles: These compounds have shown significant biological activities, including anti-cancer and anti-bacterial properties.
Benzothiazole-linked acetamides: These derivatives have been studied for their potential as anti-inflammatory and anti-tubercular agents.
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-2-16-15(19)18-9-7-11(8-10-18)14-17-12-5-3-4-6-13(12)20-14/h3-6,11H,2,7-10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZRWWMMFZYIMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666433 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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